molecular formula C8H2ClF6NO2 B14046359 1,3-Bis(trifluoromethyl)-4-chloro-2-nitrobenzene

1,3-Bis(trifluoromethyl)-4-chloro-2-nitrobenzene

Katalognummer: B14046359
Molekulargewicht: 293.55 g/mol
InChI-Schlüssel: MQCLESZSKZIULQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,3-Bis(trifluoromethyl)-4-chloro-2-nitrobenzene is an organic compound characterized by the presence of trifluoromethyl, chloro, and nitro functional groups attached to a benzene ring. This compound is known for its unique chemical properties, making it valuable in various scientific and industrial applications.

Vorbereitungsmethoden

The synthesis of 1,3-Bis(trifluoromethyl)-4-chloro-2-nitrobenzene typically involves multiple steps, starting from commercially available precursors. One common method includes the nitration of 1,3-Bis(trifluoromethyl)-4-chlorobenzene using a mixture of concentrated nitric and sulfuric acids. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring .

Industrial production methods may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

1,3-Bis(trifluoromethyl)-4-chloro-2-nitrobenzene undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include catalysts, solvents, and temperature control to achieve the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions employed.

Wissenschaftliche Forschungsanwendungen

1,3-Bis(trifluoromethyl)-4-chloro-2-nitrobenzene has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research into its derivatives may lead to the discovery of new therapeutic agents with improved efficacy and safety profiles.

    Industry: It is used in the production of specialty chemicals, including dyes, pigments, and polymers.

Wirkmechanismus

The mechanism of action of 1,3-Bis(trifluoromethyl)-4-chloro-2-nitrobenzene and its derivatives involves interactions with specific molecular targets. For example, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The trifluoromethyl groups enhance the compound’s lipophilicity, facilitating its penetration into biological membranes and increasing its overall bioavailability .

Vergleich Mit ähnlichen Verbindungen

1,3-Bis(trifluoromethyl)-4-chloro-2-nitrobenzene can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Eigenschaften

Molekularformel

C8H2ClF6NO2

Molekulargewicht

293.55 g/mol

IUPAC-Name

1-chloro-3-nitro-2,4-bis(trifluoromethyl)benzene

InChI

InChI=1S/C8H2ClF6NO2/c9-4-2-1-3(7(10,11)12)6(16(17)18)5(4)8(13,14)15/h1-2H

InChI-Schlüssel

MQCLESZSKZIULQ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C(=C1C(F)(F)F)[N+](=O)[O-])C(F)(F)F)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.